

Applications of 2-Hydroxy-5-methylpyridine in Medicinal Chemistry: Application Notes and Protocols

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Compound of Interest

Compound Name: *5-Methylpyridin-2(1H)-one*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-5-methylpyridine, and its tautomer 5-methyl-2(1H)-pyridone, is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its unique chemical properties make it a valuable starting material for the synthesis of a variety of biologically active compounds.^[1] This document provides detailed application notes on its use in the development of key therapeutic agents, complete with quantitative data, experimental protocols, and visualizations of relevant biological pathways and synthetic workflows.

Key Applications in Drug Synthesis

2-Hydroxy-5-methylpyridine serves as a crucial intermediate in the synthesis of several approved drugs, most notably in the fields of anti-fibrotic and cardiovascular therapies.

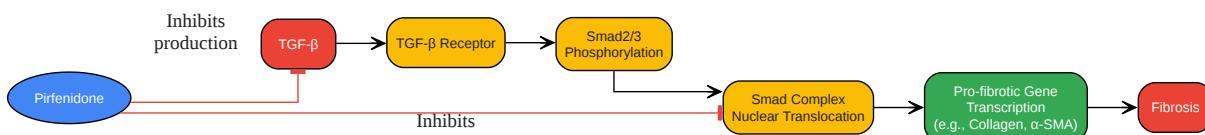
Pirfenidone: An Anti-fibrotic Agent

Pirfenidone is a pyridone-based drug used for the treatment of idiopathic pulmonary fibrosis (IPF).^[2] The 5-methyl-2(1H)-pyridone core is the foundational structure of this molecule.

Mechanism of Action: Pirfenidone exhibits anti-fibrotic and anti-inflammatory properties.^{[2][3]} Its mechanism of action is not fully elucidated but is known to involve the downregulation of the

pro-fibrotic cytokine Transforming Growth Factor-beta (TGF- β).^{[4][5]} This inhibition mitigates fibroblast proliferation, reduces the production of extracellular matrix proteins like collagen, and ultimately slows the progression of fibrosis.^{[6][7][8][9]}

Signaling Pathway:



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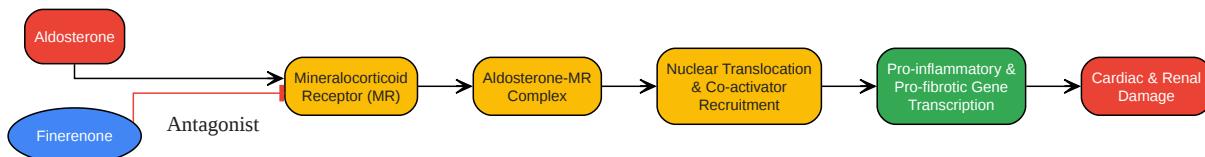
Mechanism of Action of Pirfenidone.

Finerenone: A Non-steroidal Mineralocorticoid Receptor Antagonist

Finerenone is a selective non-steroidal mineralocorticoid receptor (MR) antagonist used to treat chronic kidney disease associated with type 2 diabetes.^[7] A derivative of 2-hydroxy-5-methylpyridine, specifically 4-amino-2-hydroxy-5-methylpyridine, is a key starting material in its synthesis.^[10]

Mechanism of Action: Finerenone blocks the binding of aldosterone to the MR, thereby inhibiting the receptor's activation. This prevents the translocation of the receptor to the nucleus and the subsequent transcription of pro-inflammatory and pro-fibrotic genes, which are implicated in cardiac and renal damage.^[7]

Signaling Pathway:

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Mechanism of Action of Finerenone.

Quantitative Data

The following table summarizes key quantitative data for Pirfenidone and Finerenone.

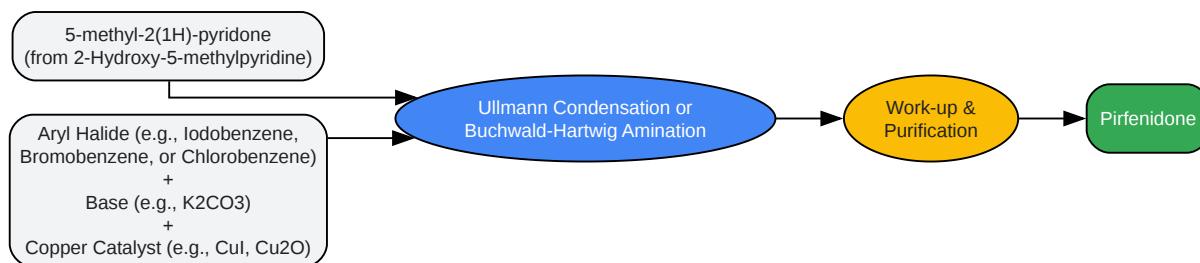
| Compound | Target | Assay | Value | Reference |
|-----------------------------------|--|---------------------------|------------------|-----------|
| Pirfenidone | Human Lens Epithelial Cell Proliferation | MTT Assay | IC50: 0.47 mg/mL | [6] |
| Human Fibroblast Cell Line (HFL1) | | CCK8 Assay | IC50: 2.75 mM | [11] |
| Pirfenidone Derivative (5d) | Human Fibroblast Cell Line (HFL1) | CCK8 Assay | IC50: 0.245 mM | [11] |
| Pirfenidone Derivative (9d) | Human Fibroblast Cell Line (HFL1) | CCK8 Assay | IC50: 0.035 mM | [11] |
| Finerenone | Mineralocorticoid Receptor (MR) | Radioligand Binding Assay | IC50: 18 nM | |

Experimental Protocols

Synthesis of Pirfenidone from 5-methyl-2(1H)-pyridone

This protocol is a generalized procedure based on the Ullmann condensation and Buchwald-Hartwig amination reactions.

Experimental Workflow:



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General Synthetic Workflow for Pirfenidone.

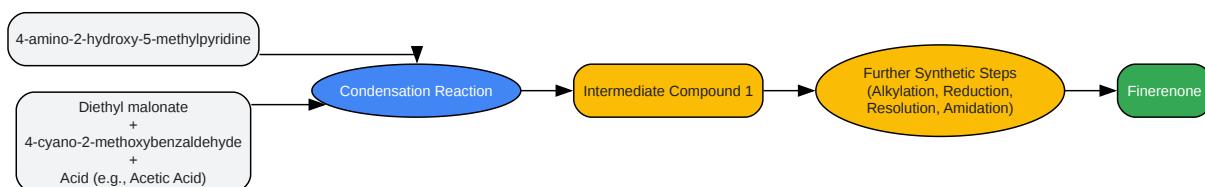
Methodology:

- Reaction Setup: In a round-bottom flask, combine 5-methyl-2(1H)-pyridone, an aryl halide (such as iodobenzene, bromobenzene, or chlorobenzene), a base (e.g., anhydrous potassium carbonate), and a copper catalyst (e.g., copper(I) iodide or cuprous oxide).[12][13] [14] An organic solvent such as dimethylformamide (DMF) can be used.[13]
- Reaction Conditions: The reaction mixture is heated to an elevated temperature, typically ranging from 130°C to 170°C, and stirred for several hours (e.g., 10-16 hours) under an inert atmosphere.[12]
- Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., dichloromethane) and filtered to remove insoluble inorganic salts. The filtrate is then washed sequentially with an acidic solution, brine, and water.[12]
- Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., methanol/water or heptanes/toluene) to yield pure Pirfenidone.[12][13]

Synthesis of Finerenone Intermediate from 4-amino-2-hydroxy-5-methylpyridine

This protocol outlines the initial steps in a multi-step synthesis of Finerenone.

Experimental Workflow:



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General Synthetic Workflow for Finerenone.

Methodology:

- Reaction Setup: In a suitable reaction vessel, dissolve diethyl malonate and 4-cyano-2-methoxybenzaldehyde in an acidic solvent such as acetic acid.
- Addition of Pyridine Derivative: To the stirred solution, add 4-amino-2-hydroxy-5-methylpyridine.
- Reaction Conditions: Heat the reaction mixture (e.g., to 80°C) and maintain for several hours (e.g., 8 hours), monitoring the reaction progress by a suitable method like TLC.
- Work-up and Isolation: Upon completion, the reaction mixture is cooled and poured into ice water. The pH is adjusted to 7-8 with a base (e.g., sodium bicarbonate), and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated.
- Purification: The crude product is purified by trituration with a suitable solvent (e.g., methyl tert-butyl ether) to yield the intermediate compound.

- Further Synthesis: This intermediate undergoes several subsequent steps, including alkylation, reduction, chiral resolution, and amidation, to yield the final Finerenone product. [\[15\]](#)

Conclusion

2-Hydroxy-5-methylpyridine and its derivatives are of significant importance in medicinal chemistry, providing the core scaffold for impactful drugs like Pirfenidone and Finerenone. The synthetic accessibility and the potential for further functionalization make this pyridine derivative a continued area of interest for the development of novel therapeutics. The protocols and data presented herein offer a valuable resource for researchers engaged in the discovery and development of new medicines.

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